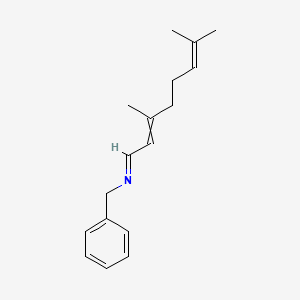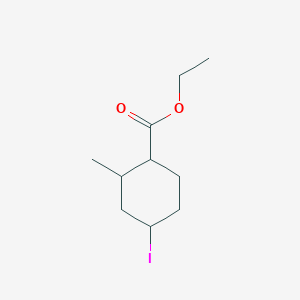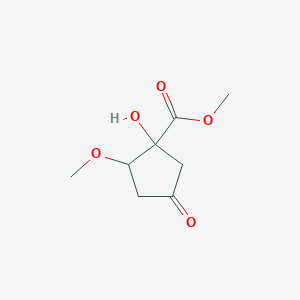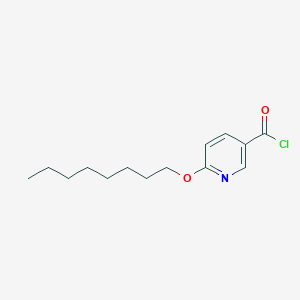
6-(Octyloxy)pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Octyloxy)pyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an octyloxy group at the 6-position and a carbonyl chloride group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octyloxy)pyridine-3-carbonyl chloride typically involves the following steps:
Formation of 6-(Octyloxy)pyridine: This can be achieved by reacting pyridine with octanol in the presence of a suitable catalyst.
Introduction of the Carbonyl Chloride Group: The 6-(Octyloxy)pyridine is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Octyloxy)pyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-(Octyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(Octyloxy)pyridine-3-methanol or 6-(Octyloxy)pyridine-3-aldehyde.
Wissenschaftliche Forschungsanwendungen
6-(Octyloxy)pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-(Octyloxy)pyridine-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Hexyloxy)pyridine-3-carbonyl chloride: Similar structure with a hexyloxy group instead of an octyloxy group.
6-(Decyloxy)pyridine-3-carbonyl chloride: Similar structure with a decyloxy group instead of an octyloxy group.
6-(Octyloxy)pyridine-2-carbonyl chloride: Similar structure with the carbonyl chloride group at the 2-position instead of the 3-position.
Uniqueness
6-(Octyloxy)pyridine-3-carbonyl chloride is unique due to the specific positioning of the octyloxy and carbonyl chloride groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. The length of the octyloxy chain can also affect the compound’s solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
115849-93-9 |
|---|---|
Molekularformel |
C14H20ClNO2 |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
6-octoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-16-13)14(15)17/h8-9,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
PFIQMYVWHZUBGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=NC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


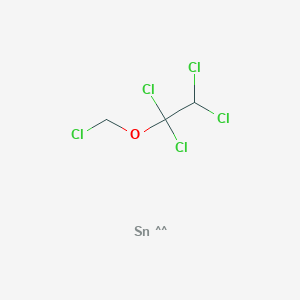

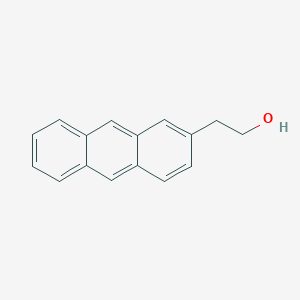
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

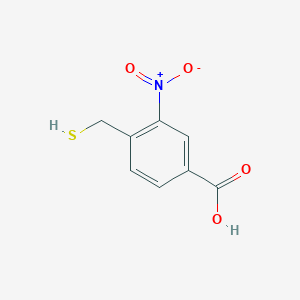

![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

